SCFSkp2-IN-2, also known as Compound AAA-237, is a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1/Cullin/F-box) ubiquitin ligase complex. This compound has garnered attention in cancer research due to its ability to modulate the degradation of key regulatory proteins involved in cell cycle progression and tumorigenesis. The inhibition of Skp2 is particularly relevant as it plays a significant role in the degradation of p27Kip1, a cyclin-dependent kinase inhibitor that regulates cell cycle progression. Elevated levels of Skp2 are associated with poor prognostic outcomes in various cancers, making it a target for therapeutic intervention .
SCFSkp2-IN-2 was identified through high-throughput screening aimed at discovering small-molecule inhibitors that can disrupt the function of the SCFSkp2 complex. The compound has been classified as an antitumor agent due to its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells and other cancer types . Its mechanism of action involves restoring the levels of p27Kip1, thus leading to cell cycle arrest and programmed cell death.
The synthesis of SCFSkp2-IN-2 involves several key steps that optimize yield and purity. The compound is synthesized using a modified protocol that emphasizes a shorter sequence for efficiency. The synthesis typically includes:
The detailed synthetic route has been reported in literature, demonstrating effective methodologies for producing this compound with high efficacy .
The molecular structure of SCFSkp2-IN-2 can be characterized by its specific functional groups that interact with the Skp2 protein. The compound exhibits a unique arrangement conducive to binding within the active site of Skp2, inhibiting its function effectively. Key structural features include:
SCFSkp2-IN-2 undergoes specific chemical reactions primarily involving its interaction with the Skp2 protein within the SCF complex. Upon binding, it prevents Skp2 from facilitating the ubiquitination of target proteins such as p27Kip1. This inhibition leads to:
The mechanism by which SCFSkp2-IN-2 exerts its effects involves several steps:
SCFSkp2-IN-2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how SCFSkp2-IN-2 can be utilized in biological assays and therapeutic applications.
SCFSkp2-IN-2 has several promising applications in scientific research:
1.1. In Silico Identification via Structure-Based Virtual Screening
SCFSkp2-IN-2 (HY-148900) was discovered through advanced structure-based virtual screening (SBVS) methodologies targeting the Skp2 subunit of the SCF E3 ubiquitin ligase complex. The screening leveraged the crystallographic structure of the Skp1-Skp2-p27 ternary complex (PDB: 1FQV), focusing on critical interaction interfaces such as the Skp2 F-box domain (binding Skp1) and the LRR domain (binding Cks1/p27) [3] [6]. Computational algorithms evaluated >120,000 compounds for binding affinity to "hotspot" residues (e.g., Trp97, Asp98) essential for Skp2’s protein-protein interactions (PPIs). SCFSkp2-IN-2 emerged as a hit due to its predicted high binding energy (KD: 28.77 µM) and complementary steric fit within the Skp2-Cks1 pocket [2] [6]. This in silico approach minimized experimental resource consumption while enabling rapid identification of scaffolds capable of disrupting Skp2’s substrate recruitment machinery [3].
1.2. High-Throughput Screening Methodologies for Skp2 Inhibitors
Validation of SCFSkp2-IN-2 relied on biochemical assays confirming disruption of Skp2-Cks1-p27 interactions. The AlphaScreen assay—a bead-based luminescence proximity system—was central to this phase. This technology detects inhibition of Skp2-Cks1 binding by measuring signal decay when test compounds disrupt protein complexes [4]. SCFSkp2-IN-2 reduced luminescence by >70% at 50 µM, indicating potent disruption of the Skp2-Cks1 axis. For comparison, earlier HTS campaigns used fluorescence polarization assays to screen >200,000 compounds but yielded weaker inhibitors (e.g., NSC689857, IC₅₀: 15 µM) [4]. The table below summarizes key screening methodologies:
Table 1: HTS Platforms for Skp2 Inhibitor Discovery
| Method | Throughput | Target Interaction | Key Hit Compounds |
|---|---|---|---|
| AlphaScreen | High | Skp2-Cks1 binding | SCFSkp2-IN-2, NSC689857 |
| Fluorescence Polarization | Medium | p27-Skp2 binding | SMIP004 |
| SPR Biosensing | Low | Real-time Skp2-Cks1 kinetics | SZL-P1–41 |
1.3. Structure-Activity Relationship (SAR) Profiling
Systematic SAR studies revealed SCFSkp2-IN-2’s pharmacophore comprises:
Table 2: SAR Analysis of SCFSkp2-IN-2 Analogues
| Modification Site | Structural Change | Effect on Skp2 Binding (IC₅₀) |
|---|---|---|
| C3 position | N-methyl → N-ethyl | 2-fold decrease |
| C2 aryl ring | -OCH₃ → -H | 8-fold decrease |
| Core scaffold | Pyrazine → Pyridine | Loss of activity |
Derivatives lacking the benzyl group (e.g., alkyl-chain variants) showed negligible inhibition, underscoring the benzyl motif’s role in mimicking native substrate interactions [7].
1.4. Comparative Analysis with Other Skp2 Inhibitors
SCFSkp2-IN-2 belongs to a growing class of Skp2 PPI inhibitors but exhibits distinct mechanistic and chemical advantages:
Table 3: Comparative Profile of Clinical-Stage Skp2 Inhibitors
| Compound | Chemical Class | Target Site | Cellular IC₅₀ | Key Limitations |
|---|---|---|---|---|
| SCFSkp2-IN-2 | 2,3-Diarylpyrazine | Skp2-Cks1 interface | 28.77 µM (KD) | Limited in vivo PK data |
| SZL-P1–41 (Compound #25) | Pyrazole derivative | Skp1-Skp2 F-box | 5 µM | Off-target SCF complex inhibition |
| SMIP004 | Quinolinone | Undefined (p27 stabilizer) | 10 µM | Low specificity |
| HK-E35 | Triazolopyrimidine | Skp2-Cks1 | 4.9 µM | Moderate potency |
SCFSkp2-IN-2’s specificity arises from its focused disruption of the Skp2-Cks1 axis, sparing other SCF components. This precision avoids compensatory E3 ligase activation—a drawback observed with SZL-P1–41 [5] [9].
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